molecular formula C20H19NO3 B2393898 methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate CAS No. 1358396-93-6

methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2393898
CAS No.: 1358396-93-6
M. Wt: 321.376
InChI Key: DIAFZRHJNDEWCL-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The methyl and methoxy groups can be introduced through alkylation and etherification reactions, respectively. For example, the methyl group can be introduced using methyl iodide and a base, while the methoxy group can be introduced using sodium methoxide and methyl iodide.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield reduced quinoline derivatives.

Scientific Research Applications

Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial and antimicrobial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness

Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and carboxylate groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13-8-9-17-16(10-13)19(11-18(21-17)20(22)23-3)24-12-15-7-5-4-6-14(15)2/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAFZRHJNDEWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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